1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Description
1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a benzofuropyrimidine core fused with a piperidine ring bearing a carboxylic acid group at the 4-position. The benzofuropyrimidine moiety consists of a benzofuran ring fused to a pyrimidine ring, with an ethyl substituent at the 2-position. The molecular formula is C₁₇H₁₇N₃O₃ (average mass: 311.34 g/mol), as reported in . The compound’s structure combines aromaticity, hydrogen-bonding capacity (via the carboxylic acid), and moderate lipophilicity due to the ethyl group, making it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors requiring heterocyclic interactions .
Properties
IUPAC Name |
1-(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-2-14-19-15-12-5-3-4-6-13(12)24-16(15)17(20-14)21-9-7-11(8-10-21)18(22)23/h3-6,11H,2,7-10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDXGECWXJDEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)N3CCC(CC3)C(=O)O)OC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions The initial step often includes the formation of the benzofuran ring, followed by the construction of the pyrimidine ringCommon reagents used in these reactions include various halogenated compounds, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It may be used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several derivatives, differing in heterocyclic cores, substituents, and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Comparison Points
Thienopyrimidine (e.g., ): Sulfur substitution increases metabolic stability and electron-withdrawing effects, which may improve resistance to cytochrome P450 degradation . Pyrazolopyrimidine (): The pyrazole ring introduces additional nitrogen atoms, favoring interactions with metal ions or ATP-binding pockets in kinases .
Methyl Group: In 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, the methyl substituent balances solubility and steric effects, making it more synthetically accessible than ethyl derivatives .
Thienopyrimidine derivatives (e.g., ) are explored for antiviral and anticancer properties due to sulfur’s role in modulating enzyme binding . Pyrazolopyrimidine derivatives () are reported in kinase inhibitor research, leveraging their nitrogen-rich cores for ATP-competitive binding .
Physicochemical Properties Molecular Weight: The target compound (311.34 g/mol) and its thieno analogs (263–291 g/mol) fall within Lipinski’s rule of five limits, favoring oral bioavailability . Solubility: The carboxylic acid group in all compounds improves water solubility, but the ethyl substituent in the target compound may lower log S compared to unsubstituted analogs .
Synthetic Accessibility Piperidine-4-carboxylic acid derivatives are commonly synthesized via nucleophilic aromatic substitution (e.g., ) or ester hydrolysis (). The benzofuropyrimidine core requires multi-step fusion reactions, whereas thienopyrimidines are more straightforward to functionalize .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
